Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is an organic compound with the molecular formula C13H19NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a tert-butyl group and the alpha carbon is substituted with an amino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various materials
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar structure but lacks the amino group.
Methyl 2-(4-tert-butylphenyl)acetate: Similar structure but lacks the amino group.
Methyl 2-amino-2-phenylacetate: Similar structure but lacks the tert-butyl group.
Uniqueness
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is unique due to the presence of both the amino group and the tert-butyl group on the phenyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,14H2,1-4H3 |
InChI Key |
AUTFVNPUUPHELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N |
Origin of Product |
United States |
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